Cycloheptyl [4-(trifluoromethyl)phenyl]methanol
Description
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol is a fluorinated aromatic alcohol characterized by a cycloheptyl group attached to a benzyl alcohol moiety substituted with a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Its structural uniqueness lies in the combination of a seven-membered cycloalkyl ring and the electron-withdrawing -CF₃ group, which may influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to smaller-ring analogs.
Properties
IUPAC Name |
cycloheptyl-[4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O/c16-15(17,18)13-9-7-12(8-10-13)14(19)11-5-3-1-2-4-6-11/h7-11,14,19H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLSLLWVXBTISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl [4-(trifluoromethyl)phenyl]methanol typically involves the reaction of cycloheptyl bromide with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cycloheptyl [4-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of cycloheptyl [4-(trifluoromethyl)phenyl]methane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cycloheptyl [4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This allows the compound to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting substituent variations and molecular properties:
Key Observations:
Ring Size and Steric Effects: The cycloheptyl group in the target compound introduces greater steric bulk compared to the cyclohexyl group in and . This may reduce solubility in polar solvents but enhance binding to hydrophobic targets in medicinal chemistry applications.
Substituent Position and Electronic Effects: The para-substituted -CF₃ group in the target compound vs. meta-substituted -CF₃ in alters electronic distribution. Para substitution typically enhances resonance stabilization and electron-withdrawing effects, which could influence reactivity in synthesis or biological activity.
Synthetic Accessibility :
- Cycloheptyl-containing compounds often require specialized synthetic routes, such as Grignard reactions or ring-closing metathesis (e.g., Scheme 2 in ). In contrast, cyclohexyl analogs are more commonly synthesized via Friedel-Crafts alkylation or catalytic hydrogenation .
- The ethyl ether analog is synthesized through simpler etherification reactions, as evidenced by NIST’s structural data.
Biological Activity
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol is an organic compound that has garnered interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, focusing on its interactions with biological macromolecules, therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
This compound features a cycloheptyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
| Feature | Description |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 248.24 g/mol |
| CAS Number | 349-95-1 |
The mechanism of action of this compound involves several key interactions:
- Binding Affinity : The hydroxyl group can form hydrogen bonds with biological targets, while the cycloheptyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions.
- Enzyme Modulation : It can modulate the activity of enzymes and receptors, potentially leading to various biological effects such as anticancer activity .
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth:
- Case Study : A derivative was tested against breast cancer cell lines, demonstrating an IC value of approximately 15 µM, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown activity against several bacterial strains, including Mycobacterium tuberculosis:
- Research Findings : In a high-throughput screening study, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against M. tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the cycloheptyl and trifluoromethyl groups impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Position | Critical for hydrogen bonding and enzyme interaction |
| Trifluoromethyl Substitution | Enhances lipophilicity and metabolic stability |
| Cycloalkane Size | Larger rings (like cycloheptyl) improve binding affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
